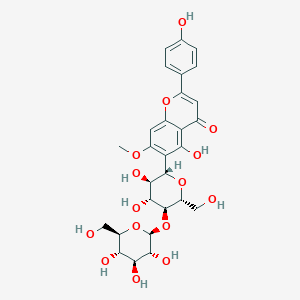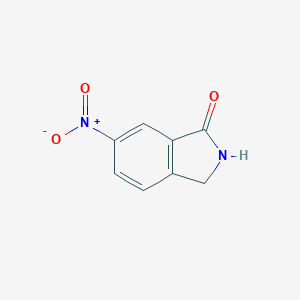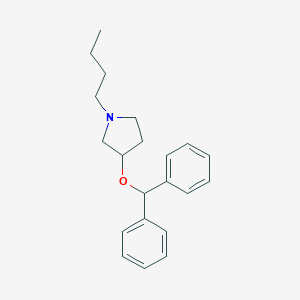
3-(Diphenylmethoxy)-1-butylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylmethoxy)-1-butylpyrrolidine, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 3-(Diphenylmethoxy)-1-butylpyrrolidine involves the blockade of the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is expressed in the brain and plays a crucial role in the regulation of reward-motivated behavior. The blockade of this receptor by 3-(Diphenylmethoxy)-1-butylpyrrolidine reduces the release of dopamine in the brain, which in turn reduces the reinforcing effects of drugs of abuse.
Biochemische Und Physiologische Effekte
3-(Diphenylmethoxy)-1-butylpyrrolidine has been found to have significant biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which could have implications for the treatment of addiction and other psychiatric disorders. The compound has also been found to attenuate the development of tolerance to opioids, which could have significant implications for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(Diphenylmethoxy)-1-butylpyrrolidine is its high potency and selectivity for the dopamine D2 receptor. This makes it an ideal tool for studying the role of the dopamine D2 receptor in the regulation of reward-motivated behavior. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research could focus on the development of more water-soluble analogs of the compound and the study of its potential therapeutic applications.
Synthesemethoden
The synthesis method of 3-(Diphenylmethoxy)-1-butylpyrrolidine involves the reaction of 1-bromo-3-(diphenylmethoxy)propane with pyrrolidine in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
3-(Diphenylmethoxy)-1-butylpyrrolidine has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of reward-motivated behavior. The compound has been shown to reduce the reinforcing effects of cocaine, amphetamine, and other drugs of abuse in animal models. It has also been found to attenuate the development of tolerance to opioids, which could have significant implications for the treatment of chronic pain.
Eigenschaften
CAS-Nummer |
102372-32-7 |
|---|---|
Produktname |
3-(Diphenylmethoxy)-1-butylpyrrolidine |
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-benzhydryloxy-1-butylpyrrolidine |
InChI |
InChI=1S/C21H27NO/c1-2-3-15-22-16-14-20(17-22)23-21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20-21H,2-3,14-17H2,1H3 |
InChI-Schlüssel |
QFGBDMAJXGJVDT-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
3-(Diphenylmethoxy)-1-butylpyrrolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



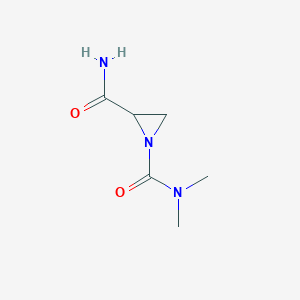
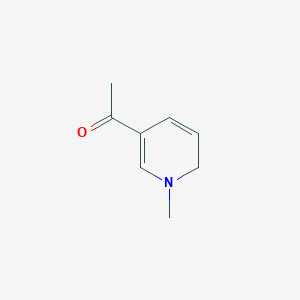
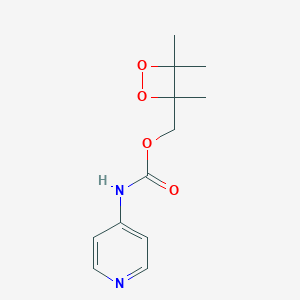
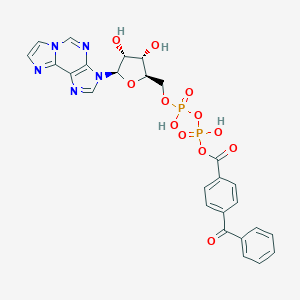
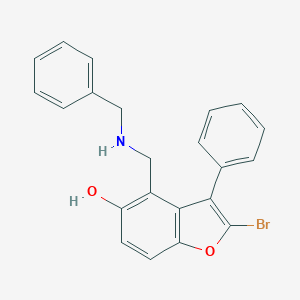

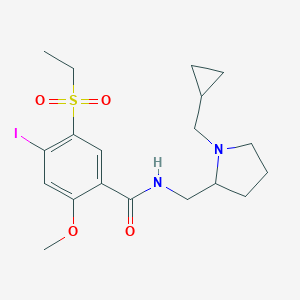
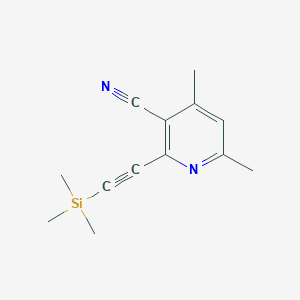
![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)


